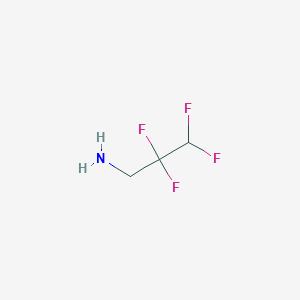

2,2,3,3-Tetrafluoropropan-1-amine

Description

Properties

IUPAC Name |

2,2,3,3-tetrafluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F4N/c4-2(5)3(6,7)1-8/h2H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCINVLBWAIBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504814 | |

| Record name | 2,2,3,3-Tetrafluoropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663-69-4 | |

| Record name | 2,2,3,3-Tetrafluoropropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,3,3 Tetrafluoropropan 1 Amine and Its Derivatives

Established Synthetic Pathways to 2,2,3,3-Tetrafluoropropan-1-amine

The construction of this compound is typically accomplished through multi-step synthetic sequences. The most practical and common starting material for these pathways is the commercially accessible alcohol, 2,2,3,3-Tetrafluoro-1-propanol. nist.govsigmaaldrich.comnih.gov

Preparation from Readily Available Fluorinated Precursors

Classic organic synthesis provides a toolbox of reliable reactions to convert the hydroxyl group of 2,2,3,3-Tetrafluoro-1-propanol into the target primary amine. These strategies generally proceed through the formation of a more reactive intermediate, such as an aldehyde or an alkyl halide.

Route 1: Oxidation followed by Reductive Amination

A dependable, two-step approach involves an initial oxidation of the alcohol, followed by a reductive amination step.

Oxidation: The primary alcohol, 2,2,3,3-tetrafluoropropanol, is first oxidized to its corresponding aldehyde, 2,2,3,3-tetrafluoropropionaldehyde. This transformation can be achieved using a variety of standard oxidizing agents that are selective for primary alcohols, such as pyridinium (B92312) chlorochromate (PCC), or through methods like the Swern or Dess-Martin periodinane oxidation.

Reductive Amination: The aldehyde intermediate is then subjected to reductive amination. It is reacted with an amine source, typically ammonia (B1221849) for a primary amine, to form an imine intermediate in situ. This imine is then immediately reduced to yield this compound. Modern reductive amination protocols often employ selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which efficiently reduce the imine without affecting the starting aldehyde. nih.gov This one-pot process is widely utilized for its high efficiency and broad substrate scope. mdpi.com

Route 2: Halogenation and Gabriel Synthesis

An alternative classic route involves converting the alcohol into an alkyl halide, which then serves as a substrate for nucleophilic substitution in the Gabriel synthesis.

Halogenation: 2,2,3,3-Tetrafluoro-1-propanol is converted into a more reactive alkyl halide, such as 1-bromo- or 1-chloro-2,2,3,3-tetrafluoropropane. This can be accomplished using standard reagents like phosphorus tribromide (PBr₃) for the bromide or thionyl chloride (SOCl₂) for the chloride.

Gabriel Synthesis: The resulting 1-halo-2,2,3,3-tetrafluoropropane is then treated with potassium phthalimide (B116566). wikipedia.org The phthalimide anion serves as a protected form of ammonia, undergoing an Sₙ2 reaction with the alkyl halide to form an N-alkylated phthalimide. masterorganicchemistry.com A key advantage of this method is that it prevents the over-alkylation that often plagues direct amination with ammonia. chemistrysteps.com The synthesis is completed by cleaving the phthalimide group, most commonly with hydrazine (B178648) (N₂H₄) in what is known as the Ing-Manske procedure, which liberates the desired pure primary amine. wikipedia.orglibretexts.org

Route 3: The Mitsunobu Reaction

For a more direct conversion of the alcohol to the amine, the Mitsunobu reaction offers a powerful one-pot solution that typically proceeds with a predictable inversion of stereochemistry. organic-chemistry.orgwikipedia.org

In this reaction, 2,2,3,3-Tetrafluoro-1-propanol is activated by a combination of a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org In the presence of a suitable nitrogen nucleophile—options include phthalimide, hydrazoic acid (HN₃), or various sulfonamides—the activated alcohol undergoes an Sₙ2 displacement. organic-chemistry.orgnih.gov If hydrazoic acid is used, the resulting alkyl azide (B81097) is then reduced to the amine in a subsequent step, for which methods like the Staudinger reaction or catalytic hydrogenation are effective.

Amine Functionalization Strategies in Fluorinated Systems

Beyond the specific synthesis of this compound, the broader field of organofluorine chemistry is actively developing versatile methods for introducing amine groups. While not always directly applied to this specific target, these strategies inform the development of future synthetic routes. A notable example, though on a different substrate class, is the direct amination of highly inert fluoropolymers like PTFE, which can be achieved using reactive lithium alkylamide salts, demonstrating that even strong C-F bonds can be functionalized under the right conditions.

Novel and Sustainable Synthetic Innovations for Fluorinated Amines

A major thrust in modern synthetic chemistry is the development of more sustainable and efficient reactions. This has led to novel catalytic methods and the application of green chemistry principles to the synthesis of fluorinated amines.

Catalytic Approaches for the Introduction of Fluorinated Amine Moieties

Catalysis provides an elegant way to achieve chemical transformations with high efficiency and selectivity while minimizing waste.

A prominent example is the catalytic amination of alcohols , which operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netdntb.gov.ua In this process, a transition metal catalyst (often based on ruthenium or iridium) temporarily oxidizes the alcohol to a carbonyl intermediate by "borrowing" two hydrogen atoms. dntb.gov.ua This intermediate reacts with an amine source (like ammonia) to form an imine, which is then reduced by the catalyst using the originally borrowed hydrogen. researchgate.net This methodology is highly atom-economical, with water being the only stoichiometric byproduct.

Modern reductive amination protocols also feature advanced catalytic systems. A Rh/Al₂O₃ catalyst, for example, has been used for the reductive amination of aldehydes with aqueous ammonia and molecular hydrogen, offering high selectivity under mild conditions. psu.edu Another innovative system uses trichlorosilane (B8805176) with a catalytic amount of DMF to reduce a wide array of aldimines, showing remarkable tolerance for various functional groups, including CF₃ moieties. nih.gov

Utilization of Green Chemistry Principles in Fluorinated Amine Synthesis

The principles of green chemistry are increasingly guiding the design of synthetic routes. For fluorinated amines, this involves using less hazardous reagents, maximizing atom economy, and favoring catalytic over stoichiometric processes.

The "borrowing hydrogen" methodology is a hallmark of green chemistry due to its high atom economy. dntb.gov.ua The use of recyclable heterogeneous catalysts and clean reducing agents like H₂ further strengthens the environmental credentials of these processes. psu.edu

Additionally, fluorinated alcohols themselves, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are being explored as unique solvents or promoters that can facilitate challenging reactions under milder conditions due to their strong hydrogen-bonding ability and high polarity. rsc.org The ongoing development of such methods is crucial for the sustainable production of valuable fluorinated compounds.

Reaction Mechanism Investigations in the Formation of this compound

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The proposed pathways to this compound rely on well-understood, fundamental organic reactions.

Mechanism of Reductive Amination: This reaction begins with the nucleophilic addition of ammonia to the carbonyl group of 2,2,3,3-tetrafluoropropionaldehyde, forming a tetrahedral hemiaminal intermediate. This intermediate then dehydrates to form an imine (or its protonated form, an iminium ion). The reaction concludes with the reduction of this C=N double bond by a hydride reagent, such as NaBH₃CN, to furnish the final primary amine. mdpi.com The entire sequence is typically conducted in a single reaction vessel.

Mechanism of the Gabriel Synthesis: The Gabriel synthesis follows a distinct two-step mechanism. masterorganicchemistry.com It starts with the deprotonation of phthalimide by a base, creating the nucleophilic phthalimide anion. chemistrysteps.com This anion then executes an Sₙ2 attack on the electrophilic carbon of 1-halo-2,2,3,3-tetrafluoropropane, displacing the halide and forming a stable N-alkylphthalimide intermediate. masterorganicchemistry.com The second stage involves the liberation of the amine. In the Ing-Manske procedure, hydrazine acts as a nucleophile, attacking the carbonyl centers of the phthalimide. This results in the formation of a very stable, cyclic phthalhydrazide (B32825) byproduct, which often precipitates from the solution, and the release of the pure primary amine. wikipedia.org

Mechanism of the Mitsunobu Reaction: The mechanism of the Mitsunobu reaction is intricate and involves several key steps. organic-chemistry.orgwikipedia.org It is initiated by the attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD) to form a phosphonium (B103445) betaine (B1666868) intermediate. wikipedia.org This highly reactive species activates the alcohol by forming an alkoxyphosphonium salt, which is an excellent leaving group. The nitrogen nucleophile (e.g., azide or phthalimide anion) then displaces this leaving group in a classical Sₙ2 reaction, resulting in the desired product with an inversion of stereochemistry at the carbon center. The reaction also produces triphenylphosphine oxide and the reduced hydrazine derivative as byproducts. organic-chemistry.org

Data Tables

The following tables provide a comparative summary of the synthetic methodologies discussed.

Table 1: Comparison of Established Synthetic Pathways

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Oxidation & Reductive Amination | 2,2,3,3-Tetrafluoropropanol | Oxidizing agent (e.g., PCC), NH₃, NaBH₃CN | High efficiency, wide applicability, one-pot amination. | Requires a two-step sequence from the alcohol. |

| Gabriel Synthesis | 2,2,3,3-Tetrafluoropropyl halide | Potassium phthalimide, Hydrazine | Specifically yields primary amines, avoids over-alkylation. | Requires pre-functionalization to an alkyl halide; can require harsh cleavage conditions. |

| Mitsunobu Reaction | 2,2,3,3-Tetrafluoropropanol | PPh₃, DEAD/DIAD, N-nucleophile | Direct one-pot conversion from alcohol, stereochemical control. | Generates stoichiometric phosphine oxide byproduct, which can complicate purification. |

Table 2: Novel and Sustainable Approaches

| Approach | Key Principle | Example | Potential Benefits |

| Catalytic Amination | Borrowing Hydrogen | Ru or Ir catalyzed reaction of alcohols with ammonia. | High atom economy, water is the only byproduct, reduces waste. |

| Green Reductive Amination | Heterogeneous Catalysis | Rh/Al₂O₃ catalyzed reaction with H₂ gas. | Use of a clean reductant (H₂), potential for catalyst recycling. |

| Enabling Solvents | Reaction Promotion | Use of fluorinated alcohols like HFIP as solvents. | Can enable reactions under milder conditions and improve efficiency. |

Applications of 2,2,3,3 Tetrafluoropropan 1 Amine in Advanced Organic Synthesis

Role in the Construction of Fluorinated Heterocyclic Compounds

The primary amine group of 2,2,3,3-Tetrafluoropropan-1-amine is a key functional handle for constructing a variety of heterocyclic rings. The presence of the tetrafluoroethyl moiety adjacent to the aminomethyl group influences the electronic properties and reactivity of the molecule, making it a desirable precursor for novel fluorinated heterocycles, which are a cornerstone in the development of pharmaceuticals and agrochemicals. nih.gov

Synthesis of Fluorinated Nitrogen-Containing Heterocycles (e.g., Pyrimidine (B1678525), Triazine, Azole Derivatives)

The nucleophilic nature of the primary amine in this compound allows it to participate in classical condensation reactions to form various nitrogen-containing heterocyclic systems.

Pyrimidines: Fluorinated pyrimidine derivatives can be synthesized through the reaction of this compound with 1,3-dielectrophilic species. For instance, condensation with 1,3-dicarbonyl compounds or their equivalents would lead to the formation of dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines bearing the 2,2,3,3-tetrafluoropropyl group. This approach is a fundamental strategy for creating substituted pyrimidines. nih.gov

Triazines: The synthesis of fluorinated triazines can be achieved by incorporating the 2,2,3,3-tetrafluoropropylamino side chain onto a pre-existing triazine core via nucleophilic substitution, or by constructing the ring from smaller components. For example, reacting this compound with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) would allow for the stepwise substitution of chlorine atoms, yielding mono-, di-, or tri-substituted aminotriazines. This method provides access to molecules like the structurally related 4,6-Bis[(polyfluoroheptyl)oxy]-1,3,5-triazin-2-amine. frontiersin.org

Azoles: Azole derivatives, such as triazoles and imidazoles, are prevalent in antifungal medications. nih.gov The 2,2,3,3-tetrafluoropropyl group can be incorporated into these scaffolds to enhance biological activity. One common method for forming 1,2,3-triazoles is the azide-alkyne cycloaddition. nih.govresearchgate.net The amine can be converted to an azide (B81097) (2,2,3,3-tetrafluoropropyl azide) and then reacted with various alkynes to produce 1-substituted-1,2,3-triazoles carrying the fluorinated side chain. For imidazole (B134444) synthesis, the amine can react with α-haloketones followed by cyclization with a source of ammonia (B1221849) or formamide. nih.gov

Table 1: Potential Synthetic Routes to Heterocycles

| Heterocycle Class | General Reactants with this compound | Resulting Moiety |

|---|---|---|

| Pyrimidine | 1,3-Dicarbonyl compounds, α,β-Unsaturated ketones | N-Substituted dihydropyrimidine |

| Triazine | Cyanuric chloride | (2,2,3,3-Tetrafluoropropyl)amino-triazine |

| 1,2,3-Triazole | (Requires conversion to azide first), Terminal alkynes | 1-(2,2,3,3-Tetrafluoropropyl)-1,2,3-triazole |

| Imidazole | α-Haloketones, Aldehydes with tosyl cyanide | N-Substituted imidazole |

Ring-Forming Reactions Facilitated by the Primary Amine Functionality

The primary amine of this compound is central to numerous cyclization strategies beyond simple condensations. Its ability to form imines, amides, and enamines provides pathways to a wide array of complex ring systems.

The formation of an imine by reacting the amine with an aldehyde or ketone is often the first step in multi-component reactions or intramolecular cyclizations. nih.gov For example, in a Pictet-Spengler type reaction, after condensation with an appropriate aldehyde, the resulting imine could be cyclized under acidic conditions to form fluorinated tetrahydroisoquinolines. Similarly, in the synthesis of piperidines, the amine can undergo reactions that result in cyclization. nih.gov These ring-forming reactions are critical as they establish the core scaffold of the target molecule in a single, efficient step.

Integration into Fluorinated Peptidomimetics and Modified Amino Acid Frameworks

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.govresearchgate.net The 2,2,3,3-tetrafluoropropyl group is a valuable substituent for creating novel, fluorinated amino acids and peptidomimetic structures.

By using this compound as a building block, the fluorinated side chain can be appended to an amino acid backbone. For example, reductive amination of an α-keto acid with this compound would yield a novel N-substituted amino acid. This modified amino acid can then be incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis. nih.gov The resulting peptidomimetic would benefit from the unique steric and electronic properties of the fluorinated group, potentially influencing its conformation and binding affinity to biological targets. The 1,2,3-triazole ring is often used as a stable replacement for the amide bond in peptidomimetics, and the amine is a key precursor for forming this linkage. researchgate.net

Precursor in the Development of Advanced Fluorinated Materials

The unique properties conferred by fluorine, such as hydrophobicity, thermal stability, and low surface energy, make fluorinated compounds highly sought after for advanced materials. This compound serves as a valuable precursor for creating such materials.

Monomer Applications in the Synthesis of Specialty Fluorinated Polymers

While the amine itself may not be a common monomer for addition polymerization, it is an essential starting material for synthesizing functional monomers. The primary amine can be readily converted into other functional groups, such as an acrylamide (B121943) or methacrylate (B99206), through acylation with acryloyl chloride or methacryloyl chloride, respectively.

The resulting fluorinated acrylamide or methacrylate monomer can then be polymerized or co-polymerized to produce specialty side-chain fluorinated polymers. nih.gov These polymers are known for their unique surface properties and are used in a variety of high-performance applications. The polymerization can be carried out using various techniques, including free-radical polymerization. researchgate.net The presence of the tetrafluoropropyl side chain in the resulting polymer imparts low surface energy, chemical resistance, and thermal stability.

Table 2: Monomer Synthesis and Polymerization

| Monomer Type | Synthesis from this compound | Polymerization Method | Potential Polymer Application |

|---|---|---|---|

| N-(2,2,3,3-Tetrafluoropropyl)acrylamide | Reaction with Acryloyl Chloride | Radical Polymerization | Hydrophobic coatings, Low-friction surfaces |

| N-(2,2,3,3-Tetrafluoropropyl)methacrylamide | Reaction with Methacryloyl Chloride | Radical Polymerization | Chemically resistant films, Optical fibers |

Precursors for Surface Modification Agents and Functional Coatings

The amine functionality of this compound makes it an excellent candidate for anchoring fluorinated chains to surfaces, thereby modifying their properties. This is analogous to its corresponding alcohol, 2,2,3,3-tetrafluoro-1-propanol, which is known to be used in the synthesis of water-repellent agents for textiles. sigmaaldrich.comsigmaaldrich.com

The amine can be grafted onto surfaces that have functional groups like carboxylic acids, epoxides, or isocyanates. For example, reacting the amine with a carboxylated surface (e.g., oxidized polymer films or self-assembled monolayers) in the presence of a coupling agent would form a stable amide bond, resulting in a surface decorated with 2,2,3,3-tetrafluoropropyl groups. Such modified surfaces exhibit high contact angles with water and oil, making them useful for creating water-repellent and easy-to-clean coatings.

Utilization in the Synthesis of Other Fluorinated Building Blocks and Reagents

The amine functionality of this compound allows for its theoretical derivatization to form a variety of other compounds, such as amides, imines, and sulfonamides. These derivatives could serve as valuable fluorinated building blocks for the synthesis of more complex molecules. However, a comprehensive review of available scientific literature indicates a notable lack of specific examples where this compound has been explicitly used as a starting material for the synthesis of other fluorinated building blocks or reagents.

While direct applications of this compound are not extensively documented, related research provides insight into the synthesis of similar structures. For instance, a study by Bilska-Markowska et al. (2014) describes the synthesis of tetrafluoropropionamides through the reaction of 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) with chiral secondary amines. rsc.org This process first yields a tetrafluorinated enamine, which is subsequently hydrolyzed to the corresponding amide. rsc.org Although this method does not start with this compound, it demonstrates a pathway to structures containing the tetrafluoropropyl moiety. rsc.org

The general synthesis of fluorinated building blocks often involves methods like halofluorination, where an alkene is reacted with a halogen and a fluoride (B91410) source, or deoxofluorination, which replaces an oxygen atom with fluorine. nih.govbeilstein-journals.orgresearchgate.netnih.gov These established methodologies could, in principle, be adapted for the synthesis of derivatives from this compound, should the need for such specific building blocks arise in synthetic campaigns. The table below summarizes the reaction mentioned that produces a related tetrafluorinated structure.

| Starting Materials | Reagents | Intermediate Product | Final Product | Reference |

| 1,1,3,3,3-Pentafluoropropene (PFP), Chiral Secondary Amine | Solvent (e.g., DMF) | Tetrafluorinated Enamine | Tetrafluoropropionamide | rsc.org |

Table 1: Synthesis of Tetrafluoropropionamides from PFP and Chiral Secondary Amines

Stereoselective Transformations and Chiral Auxiliary Applications Involving the Compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries are typically chiral themselves and, after guiding the formation of a new stereocenter, can be removed and often recovered. wikipedia.orgsigmaaldrich.comnih.gov Common examples of chiral auxiliaries include derivatives of amino acids, terpenes, and specific chiral amines. nih.govyale.edu

There is currently no evidence in the published literature to suggest that this compound is used as a chiral auxiliary in asymmetric synthesis. For a compound to be an effective chiral auxiliary, it generally needs to be available in an enantiomerically pure form. There is no indication that this compound is commonly produced or sold as a single enantiomer.

While the target compound itself is not documented as a chiral auxiliary, stereoselective transformations involving closely related fluorinated structures have been reported. For example, research into the stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones has been described, highlighting methods to create chiral fluorinated heterocycles. nih.gov Another study detailed a stereoselective synthesis of trifluoro- and monofluoro-analogues of Frontalin, where chirality was introduced using a menthyl sulfinate derivative. researchgate.net These examples underscore the ongoing interest in developing stereoselective methods for fluorinated compounds, a field where novel chiral auxiliaries and building blocks are continuously sought.

The table below outlines general classes of commonly used chiral auxiliaries, none of which include this compound.

| Chiral Auxiliary Class | Example Compound(s) | Typical Application | Reference(s) |

| Oxazolidinones | Evans' Auxiliaries | Asymmetric Aldol Reactions, Alkylations | wikipedia.orgnih.gov |

| Sulfinamides | tert-Butanesulfinamide | Asymmetric Synthesis of Amines | yale.edu |

| Amino Alcohol Derivatives | Pseudoephedrine, Pseudoephenamine | Asymmetric Alkylations | nih.gov |

| Terpene Derivatives | 8-Phenylmenthol, Camphorsultam | Various Asymmetric Transformations | wikipedia.orgnih.gov |

Table 2: Examples of Common Chiral Auxiliaries in Asymmetric Synthesis

Mechanistic Insights and Computational Studies of Reactions Involving 2,2,3,3 Tetrafluoropropan 1 Amine

Elucidation of Detailed Reaction Mechanisms for its Derivatization and Functionalization

The primary amine group in 2,2,3,3-tetrafluoropropan-1-amine is the main site of reactivity, allowing for a variety of derivatization and functionalization reactions. These reactions typically involve nucleophilic attack by the amine nitrogen on an electrophilic center.

Acylation: One of the most common derivatization methods for primary amines is acylation, which involves the reaction with an acylating agent such as an acid chloride or anhydride (B1165640) to form an amide. nih.gov For gas chromatography-mass spectrometry (GC-MS) analysis, fluorinated anhydrides like pentafluoropropionic anhydride (PFPA) are often used to create derivatives with improved volatility and chromatographic behavior. nih.gov The general mechanism for the acylation of an amine with an acid chloride involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to form the amide. nih.gov

Schiff Base Formation: this compound can react with aldehydes or ketones in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. nih.govnih.gov This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by an acid catalyst, leads to the formation of the C=N double bond of the imine. nih.gov The pH of the reaction is a critical factor; it must be acidic enough to protonate the hydroxyl group of the hemiaminal to facilitate its removal as water, but not so acidic that the amine is fully protonated and rendered non-nucleophilic. nih.gov

Amide Synthesis from Carboxylic Acids: Direct amidation of carboxylic acids with amines is a challenging but highly desirable transformation. Reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) have been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines, proceeding under mild conditions with minimal racemization. researchgate.netfishersci.ca

A relevant example of functionalization involving a fluorinated amine is the synthesis of optically active tetrafluoroethylenated amines through a researchgate.netbeilstein-journals.org-proton shift reaction. In a study involving (R)-N-(2,2,3,3-tetrafluoropent-4-en-1-ylidene)-1-phenylethylamine derivatives, treatment with a base like DBU induced a researchgate.netbeilstein-journals.org-proton shift, leading to the formation of the corresponding rearranged products with high chirality transfer. beilstein-journals.org The proposed mechanism suggests that the base abstracts a benzylic proton, which then interacts with the carbon bearing the tetrafluoroethylene (B6358150) fragment, proceeding through a sterically favored transition state. beilstein-journals.org Although this study does not directly use this compound, the mechanistic principles of manipulating fluorinated alkyl groups in the vicinity of an amine are highly relevant.

| Reaction Type | Reactant(s) | Product | Key Mechanistic Steps |

| Acylation | This compound, Acid Chloride/Anhydride | N-(2,2,3,3-Tetrafluoropropyl)amide | Nucleophilic attack, Elimination of leaving group |

| Schiff Base Formation | This compound, Aldehyde/Ketone | Imine (Schiff Base) | Nucleophilic addition, Hemiaminal formation, Dehydration |

| Amidation | This compound, Carboxylic Acid, Coupling Agent | N-(2,2,3,3-Tetrafluoropropyl)amide | Activation of carboxylic acid, Nucleophilic attack |

Theoretical Predictions of Reactivity and Selectivity in Reactions with the Compound

For instance, in the context of electrophilic aromatic substitution, DFT has been used to quantify the nucleophilicity of carbon atoms in a benzene (B151609) ring, which in turn predicts the regioselectivity of the reaction. nih.gov Similar approaches could be applied to reactions involving this compound to predict its reactivity towards various electrophiles. The electron-withdrawing nature of the tetrafluoropropyl group is expected to decrease the nucleophilicity of the amine nitrogen compared to a non-fluorinated analogue like propylamine (B44156). Computational studies could quantify this effect and predict how it influences reaction rates and equilibria.

A computational study on the dehydrogenation of trans-propylamine using DFT and CBS-QB3 calculations explored various mechanistic pathways. nih.gov The study calculated thermodynamic functions and activation parameters for each pathway, identifying the most favorable routes. nih.gov A similar computational investigation of this compound would provide valuable insights into its decomposition pathways and thermal stability.

Quantum Chemical Analysis of Electronic Structure and Charge Distribution in the Compound and its Intermediates

Quantum chemical calculations, particularly DFT, can provide detailed information about the electronic structure and charge distribution of this compound and its reaction intermediates. scispace.comresearchgate.net The distribution of electron density, often visualized using molecular electrostatic potential (MESP) maps, can highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.

For this compound, the lone pair of electrons on the nitrogen atom is the primary nucleophilic site. The highly electronegative fluorine atoms in the propyl chain will have a significant impact on the electronic structure. They will inductively withdraw electron density from the carbon backbone and, consequently, from the amine group. This would be reflected in the calculated partial atomic charges, with the nitrogen atom being less negative than in a non-fluorinated amine.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO would be primarily localized on the nitrogen lone pair. The energy of the HOMO would be a key indicator of its nucleophilic reactivity. The electron-withdrawing tetrafluoropropyl group would be expected to lower the HOMO energy, making the amine less nucleophilic.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Electronic structure, Partial atomic charges, HOMO/LUMO energies | Quantifies the electron-withdrawing effect of the tetrafluoropropyl group, Predicts nucleophilicity of the amine |

| Molecular Electrostatic Potential (MESP) | Visualization of electron-rich and electron-poor regions | Identifies the nucleophilic nitrogen and electrophilic sites in reaction intermediates |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions | Provides a detailed picture of bonding and hyperconjugative interactions within the molecule |

Molecular Modeling and Dynamics Simulations for Exploring Reaction Pathways and Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a way to explore the dynamic aspects of chemical reactions, including conformational changes and solvent effects. researchgate.netepfl.ch While specific MD simulations for reactions of this compound are not documented, the methodology has been applied to similar systems.

For example, MD simulations have been used to study the behavior of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in water, revealing a tendency for these molecules to form clusters. nih.gov Similar simulations for this compound in various solvents could provide insights into its solvation and how the solvent influences its reactivity.

Car-Parrinello molecular dynamics simulations combined with metadynamics have been employed to investigate the reaction mechanisms of CO2 capture in aqueous amine solutions. epfl.ch These simulations can trace the reaction pathway, including the formation and dissociation of intermediates like zwitterions. epfl.ch Applying such advanced simulation techniques to the reactions of this compound would allow for a detailed, time-resolved understanding of the reaction dynamics, including the role of explicit solvent molecules in proton transfer and stabilizing transition states.

A computational study of the unimolecular and bimolecular decomposition of propylamine has utilized computational methods to investigate different mechanistic pathways. nih.gov Such an approach for this compound would be invaluable in understanding its stability and potential decomposition products under various conditions.

Future Perspectives and Emerging Research Avenues for 2,2,3,3 Tetrafluoropropan 1 Amine

Advancements in Catalytic Transformations Mediated by or Involving the Compound

While the direct application of 2,2,3,3-Tetrafluoropropan-1-amine as an organocatalyst is not yet a prominent area of research, significant future potential lies in catalytic transformations that involve this amine as a key substrate. The synthesis of complex fluorinated molecules is a major focus in modern chemistry, driven by the unique properties that fluorine atoms impart to organic compounds. researchgate.netnih.gov

Emerging research is less about using the amine to catalyze reactions and more about developing catalytic methods to functionalize the amine itself. For instance, novel catalytic systems are being explored to facilitate C-N bond formations, allowing the amine group of this compound to be incorporated into larger, more complex molecular architectures. These strategies are crucial for creating new pharmaceutical and agrochemical candidates. The development of efficient strategies for synthesizing valuable fluorinated amines continues to be an active area of research, highlighting the importance of this class of compounds. nih.govresearchgate.net

Novel Applications in Highly Functional Materials and Nanomaterials Science

The incorporation of fluorine into polymers and materials can dramatically enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity. Chemical suppliers categorize this compound as a building block for material and polymer science, indicating a clear path for its future application. bldpharm.comarctomsci.comechemi.com

Future research avenues include:

Specialty Polymers: Utilizing the amine as a monomer in the synthesis of novel polyimides, polyamides, and other polymers. The resulting materials are expected to exhibit high thermal stability and low surface energy, making them suitable for advanced coatings, membranes, and high-performance electronics.

Surface Modification: The amine can be used to functionalize the surfaces of various substrates, including silicon wafers and nanoparticles. This modification imparts a fluorinated layer, creating highly hydrophobic and oleophobic surfaces for applications in anti-fouling coatings, microfluidics, and specialized textiles.

Nanomaterial Functionalization: The amine group provides a reactive handle to graft the tetrafluoropropyl moiety onto the surface of nanomaterials like quantum dots or carbon nanotubes. This can improve their dispersibility in fluorinated solvents and integrate them into fluoropolymer matrices, opening doors for new composite materials with enhanced properties.

Development of Bio-inspired and Environmentally Benign Synthetic Routes Utilizing the Amine

As with many specialty chemicals, the development of green and sustainable manufacturing processes is a key priority. For this compound, research is moving beyond traditional synthetic methods toward more environmentally benign routes.

A notable advancement is the use of a Gabriel synthesis-type process to prepare polyfluoroalkylamines, including this compound, from their corresponding alcohols. google.com This patented method provides a more controlled route to the primary amine. google.com

Looking forward, bio-inspired synthesis represents a major research frontier. The enzymatic synthesis of fluorinated compounds is a rapidly growing field that offers the potential for highly selective and sustainable production under mild conditions. researchgate.netnih.gov Key emerging avenues include:

Transaminase-mediated Synthesis: Employing engineered transaminase enzymes to convert a corresponding ketone precursor directly into this compound with high enantioselectivity.

Multi-Enzyme Cascade Systems: Designing multi-step, one-pot reactions using a combination of enzymes to produce the amine from simple starting materials, minimizing waste and improving efficiency. nih.gov

These enzymatic methods promise to reduce reliance on harsh reagents and complex protection-deprotection steps common in traditional organic synthesis. researchgate.net

Exploration of its Utility in Emerging Chemical Technologies and High-Value Chemical Production

The primary and most immediate future application of this compound is as a specialized building block in the synthesis of high-value chemicals. Its utility is explicitly noted by its classification as a key intermediate for the pharmaceutical and agrochemical industries. echemi.comechemi.comechemi.comechemi.comechemi.com

The tetrafluoropropyl group can act as a bioisostere for other chemical groups, potentially improving the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. researchgate.net A patent describing the synthesis of the amine's hydrochloride salt as a precursor to more complex aromatic compounds underscores its role as an essential intermediate. google.com Future growth in this area is expected to focus on:

Pharmaceuticals: Incorporation into novel drug candidates for a range of therapeutic areas. The fluorine content can enhance drug efficacy and pharmacokinetic profiles.

Agrochemicals: Development of new pesticides and herbicides with improved potency and environmental persistence profiles.

The table below summarizes the key emerging research areas and their potential impact.

| Research Area | Key Focus | Potential Impact |

| Catalytic Transformations | Developing catalytic methods to functionalize the amine. | Creation of novel and complex fluorinated molecules for various applications. |

| Functional Materials | Use as a monomer for specialty polymers (polyimides, polyamides). | Development of materials with high thermal stability and chemical resistance for electronics and advanced coatings. |

| Nanomaterials Science | Surface functionalization of nanoparticles. | Creation of advanced composite materials and hydrophobic/oleophobic surfaces. |

| Green Synthesis | Enzymatic and bio-inspired synthetic routes (e.g., using transaminases). | More sustainable, efficient, and environmentally friendly production of the amine. |

| High-Value Chemicals | Use as a building block in pharmaceutical and agrochemical synthesis. | Development of next-generation drugs and crop protection agents with enhanced properties. |

Q & A

Q. What are the established synthetic routes for 2,2,3,3-tetrafluoropropan-1-amine, and what key reaction conditions are required?

The compound can be synthesized via multi-step fluorination and amination reactions. A common approach involves activating 2,2,3,3-tetrafluoropropan-1-ol (TFP) with trifluoromethanesulfonic acid, followed by treatment with morpholine to form intermediate amines. Subsequent steps may include methylation, elimination, and condensation to achieve the desired product . Hydrochloride derivatives (e.g., 2,3,3,3-tetrafluoropropan-1-amine hydrochloride) are synthesized via direct hydrochlorination under controlled anhydrous conditions . Key conditions include precise temperature control (0–6°C for stability) and inert atmospheres to avoid decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and detect volatile byproducts.

- Nuclear Magnetic Resonance (NMR): and NMR to confirm fluorination patterns and amine proton environments.

- Elemental Analysis: To verify C, H, N, and F content against theoretical values .

- Pervaporation: Hydrophilic membranes (e.g., polyvinyl alcohol) can separate water or solvents from the compound, enhancing purity post-synthesis .

Advanced Research Questions

Q. What challenges arise in optimizing fluorination efficiency during synthesis, and how can competing side reactions be mitigated?

Fluorination often competes with elimination or rearrangement pathways. For example, base-promoted elimination of intermediates like fluoroalkenes can reduce yields. Mitigation strategies include:

- Low-Temperature Reactions: To suppress elimination (e.g., –20°C for intermediates such as compound 140) .

- Catalytic Fluorination: Using agents like morpholine or triethylamine to stabilize transition states and direct regioselectivity .

- In Situ Monitoring: Real-time NMR to track fluorination progress and adjust conditions dynamically .

Q. How do solvent polarity and reaction media influence the stability of this compound?

The compound is sensitive to hydrolysis and thermal degradation. Polar aprotic solvents (e.g., DMF, THF) enhance stability by minimizing proton exchange. Conversely, protic solvents (e.g., water, alcohols) accelerate decomposition. Stability studies under varying humidity (10–90% RH) and temperature (25–50°C) reveal a half-life >6 months in anhydrous DMF at 4°C .

Q. What methodologies are effective in resolving contradictions in reported physicochemical properties (e.g., boiling point, density)?

Discrepancies often stem from impurities or measurement techniques. Solutions include:

- High-Resolution Calorimetry: To determine precise boiling points (e.g., 109.5±0.0°C for TFP, a precursor) .

- QSPR Modeling: Quantitative Structure-Property Relationship models correlate molecular descriptors (e.g., fluorine atom electronegativity) with observed properties like density (1.4±0.1 g/cm³) .

- Cross-Validation: Comparing data from independent databases (e.g., PubChem, ECHA) to identify outliers .

Experimental Design and Safety

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves, lab coats, and fluoropolymer-lined goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Waste Disposal: Segregate fluorinated waste for professional treatment to prevent environmental release .

- Emergency Measures: Immediate rinsing with water for spills and consultation with a physician if exposed .

Q. How can researchers design kinetic studies to evaluate degradation pathways under varying pH conditions?

- Controlled pH Buffers: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to simulate stability across biological/environmental conditions.

- HPLC Monitoring: Track degradation products (e.g., defluorinated amines) over time.

- Arrhenius Analysis: Calculate activation energy for hydrolysis/oxidation pathways at 25–50°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.